

Spectroscopic and Synthetic Profile of 2-Chloropyrimidine-4-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for **2-Chloropyrimidine-4-carboxamide**, a key intermediate in pharmaceutical and agrochemical research. The information is structured to be a practical resource for laboratory work and further investigation into the applications of this compound.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for **2-Chloropyrimidine-4-carboxamide**. Due to the limited publicly available experimental data, some values are predicted based on the analysis of similar pyrimidine derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹ H NMR | (Predicted) | ¹³ C NMR | (Predicted) |
|---|-------------------------------------|---------------------|-------------------------|
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| ~8.90 | d, J ≈ 5.0 Hz | H-6 | ~170.0 |
| ~7.80 | d, J ≈ 5.0 Hz | H-5 | ~162.0 |
| ~7.60 (broad s, 1H), ~7.40 (broad s, 1H) | Amide Protons (-CONH ₂) | ~160.0 | |
| ~120.0 | | | |
| ~158.0 | | | |

Predictions are based on typical chemical shifts for substituted pyrimidines. The amide protons may appear as two distinct broad singlets or a single broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|----------------------|--|
| 3400 - 3100 | Medium-Strong, Broad | N-H stretch (amide) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| 1570 - 1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~850 | Strong | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|---|
| 158 | [M+H] ⁺ | Molecular ion peak (protonated) |
| 157/159 | - | Molecular ion (M ⁺ , M+2 due to ³⁵ Cl/ ³⁷ Cl isotopes) |
| 141/143 | - | [M-NH ₂] ⁺ |
| 113/115 | - | [M-CONH ₂] ⁺ |
| 78 | - | [C ₄ H ₂ N ₂] ⁺ (pyrimidine ring fragment) |

The LC-MS analysis has confirmed the protonated molecular ion at m/z 158^[1]. The fragmentation pattern is predicted based on common fragmentation pathways for amides and chlorinated heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **2-Chloropyrimidine-4-carboxamide**.

Synthesis of 2-Chloropyrimidine-4-carboxamide

A general and efficient method for the synthesis of **2-Chloropyrimidine-4-carboxamide** involves the conversion of the corresponding carboxylic acid to the amide.^[1]

- **Acid Chloride Formation:** 2-Chloropyrimidine-4-carboxylic acid (1.0 eq.) is dissolved in thionyl chloride (SOCl₂).
- The reaction mixture is heated to reflux (approximately 90°C) for 30 minutes to form the acyl chloride intermediate.
- **Amidation:** After cooling, the excess thionyl chloride is removed under reduced pressure.
- The residue is cooled to 0°C, and an ammonium hydroxide solution is slowly added to the reaction mixture.

- **Work-up and Purification:** The product is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **2-Chloropyrimidine-4-carboxamide** as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **2-Chloropyrimidine-4-carboxamide** is dissolved in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- **1H NMR Acquisition:** A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C experiment is carried out.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As the compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum is recorded and automatically subtracted from the sample spectrum.

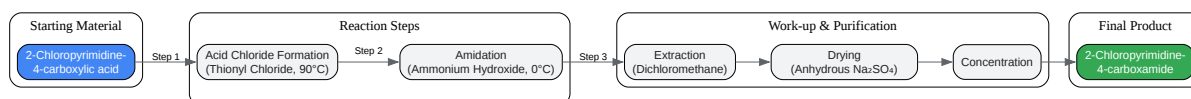
Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or through a liquid chromatography (LC) system.

- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is likely to show the protonated molecular ion $[M+H]^+$, as has been reported[1].
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

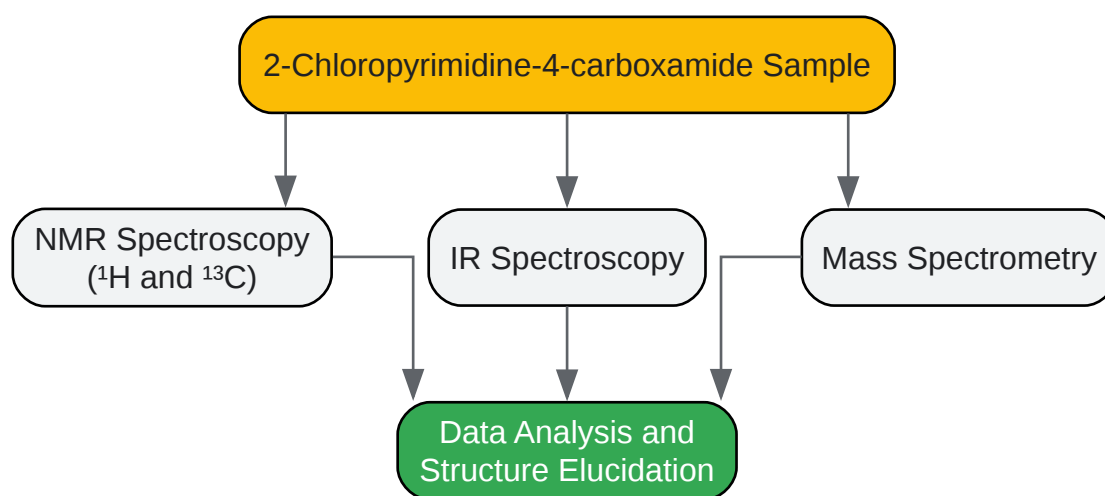
Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic characterization.



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Caption: Synthetic workflow for **2-Chloropyrimidine-4-carboxamide**.



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Caption: General workflow for spectroscopic analysis.

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References

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